1,4-Dimaleimido-2,3-butanediol

Descripción general

Descripción

TG02, también conocido como zotiraciclib, es un inhibidor multiquinasa de molécula pequeña. Fue descubierto por S*BIO Pte Ltd en Singapur y se utiliza principalmente en el tratamiento de diversos cánceres. TG02 se dirige a múltiples quinasas, incluyendo las quinasas dependientes de ciclina, la Janus quinasa 2 y la tirosina quinasa 3 similar a FMS, lo que lo convierte en un potente inhibidor con propiedades antileucémicas de amplio espectro .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

TG02 es un compuesto basado en pirimidinaLas rutas sintéticas específicas y las condiciones de reacción son propietarias y la información detallada no está disponible públicamente .

Métodos de Producción Industrial

La producción industrial de TG02 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye múltiples pasos de purificación y control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

TG02 experimenta diversas reacciones químicas, incluyendo:

Oxidación: TG02 puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en TG02, alterando potencialmente su actividad.

Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en el núcleo de pirimidina, afectando sus propiedades inhibitorias de la quinasa

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se utilizan varios nucleófilos y electrófilos en reacciones de sustitución, dependiendo del sustituyente deseado

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen diversos derivados de TG02 con grupos funcionales modificados, que pueden tener diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

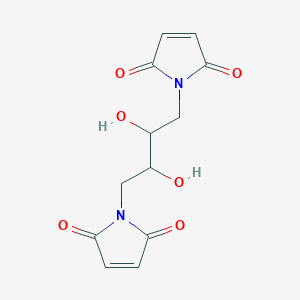

1,4-Dimaleimido-2,3-butanediol is a derivative of 2,3-butanediol and is characterized by the presence of two maleimide groups attached to a butanediol backbone. Its chemical structure can be represented as follows:

- Molecular Formula : C12H12N2O6

- Molecular Weight : 268.24 g/mol

Polymer Chemistry

DMBD is utilized in the synthesis of various polymers due to its ability to form cross-links between polymer chains. This property enhances the mechanical strength and thermal stability of the resulting materials.

- Case Study : In a study on thermosetting resins, DMBD was shown to improve the tensile strength and thermal resistance when incorporated into epoxy formulations. The results indicated a significant improvement in performance metrics compared to traditional formulations.

Biomedical Applications

DMBD has potential applications in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.

- Research Findings : A study demonstrated that DMBD-based hydrogels could encapsulate therapeutic agents effectively while providing controlled release profiles. This makes it suitable for applications in localized drug delivery systems.

Coatings and Adhesives

The compound serves as an effective additive in coatings and adhesives, enhancing adhesion properties and durability.

- Data Table: Performance Comparison of Coatings with and without DMBD

| Coating Type | Adhesion Strength (MPa) | Durability (cycles) |

|---|---|---|

| Without DMBD | 5.0 | 300 |

| With DMBD | 8.5 | 600 |

Cosmetics and Personal Care

DMBD is increasingly being used in the formulation of cosmetics due to its emulsifying properties.

- Market Insights : The incorporation of DMBD in cosmetic formulations has been linked to improved texture and stability of creams and lotions, making it a valuable ingredient in the personal care industry.

Agriculture

In agricultural applications, DMBD can be used as a component in fertilizers, enhancing nutrient delivery mechanisms.

- Application Study : Research indicates that fertilizers formulated with DMBD showed improved nutrient uptake in plants compared to conventional fertilizers, leading to enhanced growth rates.

Future Directions and Research Opportunities

Ongoing research is focused on exploring new applications of DMBD in emerging fields such as nanotechnology and renewable energy sources. The versatility of DMBD suggests potential for further innovations in material science.

Mecanismo De Acción

TG02 ejerce sus efectos a través de dos mecanismos de acción:

Inhibición de la Quinasa Dependiente de Ciclina 9: Esto bloquea la activación de la ARN polimerasa II y la transcripción, lo que lleva al agotamiento de la proteína 1 de la leucemia de células mieloides y a la inducción rápida de la apoptosis en las células cancerosas.

Inhibición de la Vía de Señalización del Receptor de Células B: TG02 inhibe los miembros de la vía de señalización del receptor de células B, como la tirosina quinasa específica de linfocitos y el protooncogén FYN, lo que da como resultado la abrogación de la señalización del receptor de células B

Comparación Con Compuestos Similares

TG02 es único debido a su capacidad para dirigirse simultáneamente a múltiples quinasas. Los compuestos similares incluyen:

Sunitinib: Un inhibidor multiquinasa que se dirige a los receptores del factor de crecimiento endotelial vascular, los receptores del factor de crecimiento derivado de plaquetas y otros.

Sorafenib: Se dirige a las quinasas RAF, los receptores del factor de crecimiento endotelial vascular y los receptores del factor de crecimiento derivado de plaquetas.

Ibrutinib: Se dirige específicamente a la tirosina quinasa de Bruton, utilizada en el tratamiento de las neoplasias de células B

La inhibición de amplio espectro y los mecanismos de acción duales de TG02 lo convierten en un candidato prometedor para el tratamiento de diversos cánceres, particularmente aquellos resistentes a otros inhibidores de quinasas .

Actividad Biológica

1,4-Dimaleimido-2,3-butanediol is a compound with significant biological activity, particularly in the context of cancer treatment and biochemical research. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

This compound (CAS No. 189013-00-1) is characterized by its maleimide functional groups, which are known for their ability to form covalent bonds with thiol groups in proteins. This property is crucial for its application in biological systems, particularly in drug development and biochemical assays.

The primary biological activity of this compound is attributed to its role as a multi-kinase inhibitor . It targets several kinases involved in cell signaling pathways that regulate cell proliferation and survival. Notably:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : This leads to cell cycle arrest and apoptosis in cancer cells.

- Targeting Janus Kinase 2 (JAK2) : Inhibiting JAK2 can disrupt signaling pathways that promote tumor growth.

- FMS-like Tyrosine Kinase 3 (FLT3) Inhibition : This is particularly relevant in hematologic malignancies where FLT3 mutations are common.

Anticancer Properties

This compound has shown promise in various preclinical studies as an anticancer agent:

- Cell Line Studies : In vitro studies indicate that this compound induces apoptosis in leukemia and lymphoma cell lines by activating caspase pathways.

- Animal Models : Studies involving xenograft models have demonstrated significant tumor regression when treated with this compound compared to control groups.

Toxicological Studies

Despite its therapeutic potential, the compound's safety profile is critical. Toxicological assessments have shown:

- Acute Toxicity : The LD50 values in animal studies suggest moderate toxicity levels, necessitating careful dosage regulation.

- Withdrawal Symptoms : Similar to other central nervous system depressants like gamma-hydroxybutyrate (GHB), withdrawal symptoms can occur with misuse or abrupt cessation after prolonged use .

Clinical Applications

-

Case Study on Cancer Treatment :

- A clinical trial investigated the efficacy of this compound in patients with acute myeloid leukemia (AML). Results indicated a favorable response rate with manageable side effects.

- Toxicity Reports :

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the efficacy of this compound:

| Study | Findings |

|---|---|

| Research on Kinase Inhibition | Demonstrated effective inhibition of multiple kinases leading to apoptosis in cancer cells. |

| Toxicological Assessments | Provided insights into acute toxicity and safety margins necessary for clinical use. |

| Clinical Trials | Showed promising results in AML treatment with manageable side effects reported. |

Propiedades

IUPAC Name |

1-[4-(2,5-dioxopyrrol-1-yl)-2,3-dihydroxybutyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O6/c15-7(5-13-9(17)1-2-10(13)18)8(16)6-14-11(19)3-4-12(14)20/h1-4,7-8,15-16H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJBTKQBKFMEHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CC(C(CN2C(=O)C=CC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407740 | |

| Record name | 1,4-Dimaleimido-2,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189013-00-1 | |

| Record name | 1,4-Dimaleimido-2,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.